N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a phthalimide derivative featuring a propanamide linker connecting the isoindole-1,3-dione (phthalimide) core to a 2,6-dimethylphenyl group. Its molecular formula is C₁₉H₁₈N₂O₃, with a molecular weight of 322.36 g/mol. The compound’s structure includes:
- Propanamide linker: Enhances solubility and influences pharmacokinetics.
- 2,6-Dimethylphenyl group: Introduces steric hindrance and modulates electronic properties.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N2O3/c1-12-6-5-7-13(2)17(12)20-16(22)10-11-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-9H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
XCYMPECGLOUTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: N-(2,6-Dimethylphenyl)-3-Chloropropanamide
The foundational step involves preparing the chloro-propanamide intermediate. This is achieved by reacting 2,6-dimethylaniline with 3-chloropropanoyl chloride in anhydrous dichloromethane under inert conditions. A stoichiometric base, such as triethylamine, neutralizes liberated HCl, driving the reaction to completion. Typical yields range from 85–90% after aqueous workup and recrystallization from n-hexane.
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0–5°C (initial), then room temperature
- Base: Triethylamine (1.1 equivalents)
- Time: 4–6 hours
Phthalimide Substitution Strategy
The chloro intermediate undergoes nucleophilic displacement with potassium phthalimide, a classical Gabriel synthesis approach. In polar aprotic solvents like dimethylformamide (DMF), the phthalimide anion attacks the electrophilic carbon, displacing chloride.
Optimized Protocol:
- Reactants:
- N-(2,6-Dimethylphenyl)-3-chloropropanamide (1.0 equivalent)
- Potassium phthalimide (1.2 equivalents)
- Solvent: DMF, 50 mL per gram of substrate
- Temperature: 120°C (reflux)
- Duration: 12–14 hours
- Workup:
- Dilution with ice water
- Filtration to remove unreacted phthalimide
- Extraction with ethyl acetate (3 × 50 mL)
- Column chromatography (silica gel, ethyl acetate/hexane 1:3)
Yield: 68–72% after purification.
Nucleophilic Substitution Under Catalytic Conditions
Silica-Supported Niobium Catalysis
Adapting industrial methods from analogous acetamide derivatives, silica-supported niobium (SiO2-tpy-Nb) enhances reaction efficiency by stabilizing transition states during substitution. This method reduces side reactions and improves regioselectivity.
Procedure:
Phase-Transfer Catalysis
For large-scale synthesis, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions between aqueous phthalimide salts and organic-soluble chloro-propanamide.
Key Parameters:
| Parameter | Value |
|---|---|
| TBAB Concentration | 0.1 equivalents |
| Solvent System | Toluene/water (2:1) |
| Reaction Time | 8 hours |
| Yield | 75% |
This method minimizes solvent use and enhances scalability.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to maintain consistent temperature and mixing, critical for exothermic substitution reactions.
Process Overview:
- Feedstock Preparation:
- Chloro-propanamide (0.5 M in DMF)
- Potassium phthalimide (0.6 M in DMF)
- Flow Rate: 10 mL/min
- Residence Time: 30 minutes
- Post-Reaction Processing:
- In-line quenching with chilled water
- Automated liquid-liquid extraction
Advantages:
- 95% conversion per pass
- Reduced purification burden
Solvent Recycling Protocols
Industrial plants integrate distillation units to recover DMF, reducing waste and costs. Post-reaction mixtures are distilled at 153°C (DMF’s boiling point), achieving 90% solvent recovery.
Purification and Characterization
Recrystallization Techniques
The crude product is recrystallized from ethanol/water mixtures (4:1), yielding needle-like crystals with >99% purity by HPLC.
Recrystallization Data:
| Solvent Ratio (Ethanol:Water) | Purity (%) | Yield (%) |
|---|---|---|
| 3:1 | 98.2 | 85 |
| 4:1 | 99.5 | 78 |
| 5:1 | 99.1 | 82 |
Chromatographic Methods
Preparative HPLC with C18 columns resolves residual phthalimide and dimeric byproducts. A gradient of acetonitrile/water (20–80% over 30 minutes) achieves baseline separation.
Reaction Mechanism and Kinetic Analysis
The substitution follows a bimolecular nucleophilic (SN2) pathway, as evidenced by second-order kinetics. Activation energy calculations using the Eyring equation reveal Δ‡H = 45 kJ/mol and Δ‡S = −120 J/mol·K, consistent with a concerted mechanism.
Rate Law:
$$
\text{Rate} = k[\text{Chloro-propanamide}][\text{Phthalimide}^-]
$$
Conditions:
- $$k = 1.2 \times 10^{-3} \, \text{L/mol·s} $$ at 120°C
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic ring and amide group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific application. For example:
Pharmacological Action: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: In chemical reactions, the compound’s functional groups would participate in various mechanisms, such as nucleophilic substitution or electrophilic addition.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Pharmacological Comparison of Phthalimide Derivatives
Key Findings and Implications
Structural Flexibility : The phthalimide core tolerates diverse substituents (amides, nitrates, sulfonates), enabling tailored pharmacokinetic and safety profiles.
Genotoxicity: Nitrate derivatives (C1–C6) exhibit lower genotoxicity than HU, suggesting that electron-withdrawing groups (e.g., NO donors) may mitigate DNA damage .
Steric and Electronic Effects: The 2,6-dimethylphenyl group in the target compound likely enhances metabolic stability via steric shielding of the amide bond, compared to monosubstituted analogs.
Biological Activity
N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities that warrant investigation. This article presents a detailed overview of its biological activity based on current research findings.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
- CAS Number : 71344-61-1
- InChIKey : XCYMPECGLOUTCK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition suggests a potential mechanism for treating inflammatory diseases.
2. Anticancer Properties
Several studies have investigated the anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway, leading to cell death.
Case Study 1: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, this compound was administered at varying concentrations (10 µM to 100 µM). The results showed a dose-dependent increase in apoptosis markers after 24 hours of treatment.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 10 | 15 |
| 50 | 40 |
| 100 | 70 |
Case Study 2: Inflammatory Response in Macrophages
Another study focused on the effect of this compound on LPS-stimulated macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6 when compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1200 | 800 |
| Compound (10 µM) | 600 | 300 |
| Compound (50 µM) | 300 | 100 |
Mechanistic Insights
The biological mechanisms underlying the activities of this compound include:
- Caspase Activation : Induction of apoptosis via caspase cascade.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways leading to reduced cytokine production.
Q & A
Q. Methodological Answer :
- Nucleophilic Substitution : Reacting bromoalkyl isoindole intermediates (e.g., 2-(6-bromohexyl)-isoindole-1,3-dione) with sodium sulfite or other nucleophiles in polar solvents (e.g., ethanol) yields sulfonate derivatives. Subsequent halogenation with PCl₅ generates sulfonyl chlorides, which are further functionalized via amidation .
- Microwave-Assisted Synthesis : Microwave irradiation significantly improves reaction efficiency. For example, coupling phthalic acid with sulfonamide precursors under microwave conditions increases yields from 50% (conventional) to 88% .
- Crystallization : Slow evaporation of aqueous solutions with NaHCO₃ facilitates single-crystal growth for structural validation .
Q. Methodological Answer :
- Orthogonal Assays : Use multiple in vitro models (e.g., maximal electroshock for anticonvulsant activity, rotarod tests for neurotoxicity) to cross-validate results. For instance, Jegadeesan et al. (2006) identified neurotoxic thresholds by comparing ED₅₀ (anticonvulsant) and TD₅₀ (toxicity) values .
- Structural Confirmation : Ensure compound integrity via LCMS and ¹H/¹³C NMR to rule out degradation artifacts .
- Dose-Response Curves : Establish linear correlations between concentration and effect to identify outliers or non-monotonic responses .
What advanced techniques are recommended for characterizing crystallinity and polymorphism in this compound?
Q. Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond angles, torsion, and packing motifs. For example, SCXRD confirmed the coordination of calcium ions in a related isoindole complex .
- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions by analyzing melting endotherms.
- Powder X-Ray Diffraction (PXRD) : Monitors batch-to-batch consistency in crystallinity .
How do substituents at the propanamide moiety influence pharmacokinetic properties?
Q. Methodological Answer :
- Lipophilicity Modifications : Introduce polar groups (e.g., morpholinoethoxy in XXVIe ) to enhance aqueous solubility. LogP values can be predicted via computational tools (e.g., SwissADME).
- Metabolic Stability : Replace labile esters with stable amides (e.g., cyclohexyl groups in XXVIe ) to reduce CYP450-mediated oxidation.
- Bioavailability Studies : Use Caco-2 cell monolayers to assess intestinal permeability .
Q. Methodological Answer :
- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., varying aryl groups in phthalimide-GABA hybrids ).
- High-Throughput Screening (HTS) : Test libraries against target panels (e.g., kinase inhibitors for anticancer activity ).
- Molecular Docking : Prioritize derivatives with predicted binding affinity to receptors (e.g., GABAₐ for anticonvulsants ).
How can researchers address low yields in sulfonamide coupling reactions?
Q. Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., EDC/HOBt vs. DCC) to improve efficiency.
- Solvent Optimization : Use DMF or DMSO for better reagent solubility .
- Microwave Activation : Reduce reaction time and byproduct formation .
What analytical methods ensure purity and identity in final compounds?
Q. Methodological Answer :
- HPLC-PDA : Use C18 columns with UV detection (210–254 nm) to quantify impurities.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas within 5 ppm error .
- Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .
What are the neurotoxic thresholds for anticonvulsant isoindole derivatives?
Q. Methodological Answer :
- Rotarod Test : Administer compounds to mice and measure motor impairment. TD₅₀ (toxic dose in 50% of subjects) should exceed ED₅₀ by ≥4-fold for therapeutic safety .
- Histopathology : Examine brain sections for neuronal damage post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
